molecular formula C7H9NO2 B068727 1,2-Ethanediol,1-(2-pyridinyl)-,(1S)-(9CI) CAS No. 162238-27-9

1,2-Ethanediol,1-(2-pyridinyl)-,(1S)-(9CI)

Cat. No.: B068727
CAS No.: 162238-27-9
M. Wt: 139.15 g/mol
InChI Key: ORRCHBGKENHRKA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(pyridin-2-yl)ethane-1,2-diol is a chiral compound featuring a pyridine ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both a pyridine ring and a diol group makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(pyridin-2-yl)ethane-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.

    Chiral Induction: A chiral catalyst or chiral auxiliary is used to induce the desired stereochemistry.

    Diol Formation:

Industrial Production Methods: In an industrial setting, the production of (S)-1-(pyridin-2-yl)ethane-1,2-diol may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(pyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products:

    Oxidation Products: Diketones, carboxylic acids.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(pyridin-2-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-2-yl)ethane-1,2-diol depends on its specific application:

    Molecular Targets: It can interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways Involved: The compound may participate in metabolic pathways, signal transduction, or other biochemical processes.

Comparison with Similar Compounds

    ®-1-(pyridin-2-yl)ethane-1,2-diol: The enantiomer of (S)-1-(pyridin-2-yl)ethane-1,2-diol, with different stereochemistry.

    1-(pyridin-2-yl)ethane-1,2-diol: The racemic mixture containing both (S)- and ®-enantiomers.

    Pyridine-2-ethanol: A similar compound with a hydroxyl group instead of a diol.

Uniqueness: (S)-1-(pyridin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S)-1-pyridin-2-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCHBGKENHRKA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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